N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as the target compound) is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 4 and 5, respectively. The sulfanyl (-S-) linkage at position 3 connects the triazole moiety to an acetohydrazide chain, which terminates in a (4-chlorophenyl)ethylidene hydrazone group. This structure has been confirmed via single-crystal X-ray diffraction (SXRD), ensuring the (E)-configuration of the imine functionality . The compound’s molecular formula is C₂₄H₁₉Cl₂N₅OS, with a molecular weight of 528.42 g/mol, and it is cataloged under ChemSpider ID 10218981 .
The synthesis typically involves condensation reactions between substituted triazole-thiols and hydrazide intermediates, followed by purification via recrystallization.
Properties
Molecular Formula |
C25H21Cl2N5OS |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5OS/c1-16-3-13-22(14-4-16)32-24(19-7-11-21(27)12-8-19)30-31-25(32)34-15-23(33)29-28-17(2)18-5-9-20(26)10-6-18/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+ |
InChI Key |
MORYDXVZUFSLKS-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex hydrazone derivative that has garnered attention due to its potential biological activities. This compound features a unique structural framework combining triazole and hydrazone moieties, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Hydrazine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds structurally related to this compound have shown significant antibacterial activity against various strains.
Case Study:
In a study assessing the antibacterial efficacy of hydrazone derivatives, it was found that compounds with halogen substitutions (like chlorine) exhibited enhanced activity compared to those without. This aligns with findings where chlorinated derivatives demonstrated IC50 values lower than reference antibiotics such as streptomycin .
Anticancer Activity
The anticancer potential of related hydrazone and triazole derivatives has been documented in several studies. These compounds often target specific cancer cell lines and show promise as chemotherapeutic agents.
Research Findings:
- Cytotoxicity Assays: In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against leukemia cell lines (CCRF-CEM and RPMI-8226), with GI50 values around 2.23 and 2.76 μM respectively .
- Mechanism of Action: The anticancer properties are often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and survival. For example, some derivatives have been shown to act as P-glycoprotein inhibitors, enhancing the efficacy of other chemotherapeutic agents by preventing drug resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazine derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases antibacterial activity |
| Triazole Ring | Enhances anticancer properties |
| Hydrazone Linkage | Essential for maintaining biological activity |
Research indicates that modifications to these structural features can significantly influence the overall efficacy of the compound in biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of triazole-acetohydrazide derivatives, where variations in substituents and linkage positions significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Modifications on the Aromatic Rings
N′-[(E)-(2-Chlorophenyl)methylene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Key Difference: The hydrazone moiety features a 2-chlorophenyl group instead of 4-chlorophenyl. However, this positional isomerism could alter electronic properties (e.g., dipole moments) and solubility .
N′-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Key Differences :
- Dichlorophenyl (vs. monochloro) in the hydrazone group.
- Methoxyphenyl and tert-butyl substituents on the triazole ring.
- Impact :
- The electron-withdrawing dichlorophenyl group may increase electrophilicity, affecting reactivity.
Triazole Core Modifications
ZE-4b and ZE-4c Derivatives
- Structure : Pyridine-2-yl substituents replace the 4-chlorophenyl group at position 5 of the triazole.
- Impact : The pyridine ring introduces a basic nitrogen atom, which may facilitate hydrogen bonding or coordination with metal ions, altering solubility and bioactivity profiles .
Bond Length and Crystallographic Comparisons
- The target compound’s bond lengths (e.g., C=N imine bond: ~1.28 Å, C-S bond: ~1.76 Å) align closely with those of related triazole-hydrazides, such as EMOCIT (1.27 Å for C=N) and EMOCUF (1.75 Å for C-S) . Minor deviations arise from differences in substituent electronegativity. For instance, electron-withdrawing chloro groups slightly shorten adjacent C-C bonds due to increased polarization .
Solubility and Stability
- The 4-methylphenyl group on the triazole enhances hydrophobicity, reducing aqueous solubility compared to analogs with polar substituents (e.g., methoxy or pyridyl groups) .
- The (E)-configuration of the hydrazone group, confirmed via SXRD, ensures conformational rigidity, improving thermal stability .
Bioactivity Trends
- Antifungal Activity : Analogous compounds with imidazole or benzodioxole substituents (e.g., Al-Wabli et al.’s derivatives) show moderate antifungal activity against Candida albicans, attributed to interactions with fungal cytochrome P450 enzymes .
- Antiviral Potential: Triazole-thiadiazole hybrids (e.g., Wei et al.’s derivatives) exhibit anti-cucumber mosaic virus activity, suggesting the target compound’s triazole-sulfanyl moiety may confer similar properties .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
